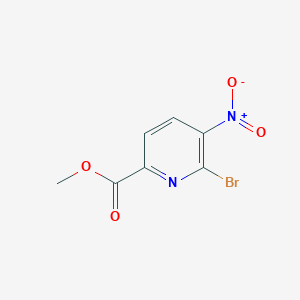

Methyl 6-bromo-5-nitropicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 6-bromo-5-nitropicolinate” is a chemical compound with the molecular formula C7H5BrN2O4 . It is also known by its IUPAC name, methyl 6-bromo-5-nitropyridine-2-carboxylate . This compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods. For instance, the Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 261.03 .Wissenschaftliche Forschungsanwendungen

Catalysis and Carbon-Carbon Bond Formation Methyl 6-bromo-5-nitropicolinate has been implicated in the synthesis of complex molecules, showcasing its utility in catalyzing carbon-carbon bond formation. For instance, it plays a role in the synthesis of 2,6-bis(2-oxazolinyl)phenylplatinum(II) NCN pincer complexes, which are catalysts for carbon-carbon bond formation. These complexes are synthesized through direct cyclometalation, demonstrating the compound's potential in organometallic chemistry and catalysis (Fossey & Richards, 2004).

Prodrug Systems for Reductive Activation Additionally, derivatives of this compound have been explored as potential prodrug systems for bioreductive activation. The synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives illustrates this application, where these derivatives are designed for potential use as prodrugs that are activated through reductive processes (Couch, Burke, Knox, & Moody, 2008).

Intermediate in PI3K/mTOR Inhibitors The compound also serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors, highlighting its relevance in medicinal chemistry. Its role in synthesizing key intermediates for quinoline inhibitors points to its significance in developing therapeutic agents (Lei et al., 2015).

Antimicrobial Activity Research has shown that nitro-containing compounds similar to this compound exhibit antimicrobial activity against Mycobacterium tuberculosis. The study on 5-nitro-1,10-phenanthroline demonstrates the potential antimicrobial activity of nitro compounds, suggesting that this compound derivatives could have similar applications (Kidwai et al., 2017).

Supramolecular Chemistry The structural features of this compound make it suitable for the development of supramolecular architectures. Copper(II) complexes with 6-bromopicolinic and 6-methylpicolinic acids demonstrate the compound's utility in forming complex structures with potential applications in materials science and coordination chemistry (Kukovec, Popović, Kozlevčar, & Jagličić, 2008).

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s possible that the bromine and nitro groups on the picolinic acid backbone could interact with biological targets in a unique way, potentially leading to different biological effects compared to the parent compound .

Result of Action

It’s possible that the compound could have a range of effects depending on the specific biological targets it interacts with .

Eigenschaften

IUPAC Name |

methyl 6-bromo-5-nitropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAHSBLHKLEHCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2916191.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2916193.png)

![9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2916199.png)

![7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916200.png)

![N-(4-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2916202.png)

![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2916203.png)